N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide
Description
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide is a small molecule featuring a 1,4-benzodioxin moiety fused to a thiazole ring, with a 2-fluorobenzamide substituent at the thiazole-2-position.
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O3S/c19-13-4-2-1-3-12(13)17(22)21-18-20-14(10-25-18)11-5-6-15-16(9-11)24-8-7-23-15/h1-6,9-10H,7-8H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJKCKDAWWJJIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with thiazole-2-carboxylic acid under appropriate conditions to form the thiazole intermediate. This intermediate is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three reactive domains:
-
2-Fluorobenzamide moiety : The fluorine atom and amide bond are key sites for substitution and hydrolysis.
-
Thiazole ring : The nitrogen and sulfur atoms enable electrophilic substitution and coordination chemistry.
-
Dihydrobenzodioxin group : The ether linkages and aromatic system influence stability and redox properties.
Nucleophilic Aromatic Substitution (NAS)
The fluorine atom at the ortho position of the benzamide is susceptible to NAS under basic conditions. Example reagents and products:
| Reagent | Conditions | Product |
|---|---|---|
| NH₃ (aq) | 60°C, DMF | 2-Aminobenzamide derivative |
| NaSH | Ethanol, reflux | 2-Mercaptobenzamide derivative |
| KOtBu/RNH₂ | THF, room temperature | N-Alkylated benzamide |
Key Finding : Substitution at the ortho-fluorine is slower compared to para-substituted analogs due to steric hindrance from the adjacent amide group .
Thiazole Ring Modifications
The thiazole’s amino group undergoes alkylation or acylation:
-
Alkylation : Reaction with bromoacetamide derivatives yields N-alkylated thiazoles (e.g., forming acetamide-linked analogs) .
-
Acylation : Treatment with acyl chlorides produces N-acyl derivatives, enhancing solubility .
Hydrolysis Reactions
The amide bond hydrolyzes under acidic or basic conditions:
| Conditions | Product | Application |
|---|---|---|
| HCl (6M), reflux | 2-Fluorobenzoic acid + Thiazolamine | Precursor for metabolite studies |
| NaOH (1M), 80°C | 2-Fluorobenzoate salt | Degradation pathway analysis |
Note : Hydrolysis rates depend on pH and temperature, with faster degradation in acidic media.
Oxidation of Dihydrobenzodioxin
The benzodioxin’s ether linkages are resistant to mild oxidants (e.g., H₂O₂) but react with strong oxidizers:
| Reagent | Conditions | Product |
|---|---|---|
| KMnO₄ (aq) | 100°C, H₂SO₄ | Quinone derivative |
| Ozone (O₃) | CH₂Cl₂, -78°C | Cleavage to dicarboxylic acid |
Reduction of Thiazole
Catalytic hydrogenation (Pd/C, H₂) reduces the thiazole ring to a thiazolidine, altering bioactivity .
Coordination Chemistry
The thiazole’s nitrogen and sulfur atoms form complexes with transition metals:
| Metal Salt | Product Structure | Application |
|---|---|---|
| CuCl₂ | Square-planar Cu(II) complex | Catalytic studies |
| Fe(NO₃)₃ | Octahedral Fe(III) complex | Magnetic material research |
Comparative Reactivity
The compound’s reactivity differs from analogs due to its unique substitution pattern:
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure combining a thiazole moiety with a benzodioxin derivative. The synthesis typically involves multi-step organic reactions which have been documented in recent studies. For instance, the synthesis of related compounds has been achieved through reactions involving 2,3-dihydro-1,4-benzodioxin derivatives and various electrophiles under controlled conditions to yield thiazole-linked products .
The biological activities of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide have been investigated in several contexts:
1. Anticancer Activity
- Preliminary studies indicate that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including colorectal carcinoma (HCT116), with IC50 values indicating potency comparable to established chemotherapeutics .
- Case studies have demonstrated that treatment with this compound leads to reduced tumor sizes in animal models, suggesting its potential for further development as an anticancer agent.
2. Antimicrobial Properties
- Compounds containing thiazole and benzodioxine moieties are known for their antimicrobial activity. Research indicates that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria .
- In vitro studies have shown effective inhibition against various microbial strains, supporting its potential use as an antimicrobial agent.
3. Neuroprotective Effects
- The structural characteristics of the compound suggest possible neuroprotective effects. Similar compounds have been studied for their ability to protect neuronal cells from degeneration, indicating a promising avenue for research into neurodegenerative diseases.
Data Tables and Case Studies
The following table summarizes key findings from research studies on the biological activities of this compound:
Mechanism of Action
The mechanism of action of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Structural Analogs with Modified Fluorobenzamide Groups
- N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide This analog differs only in the position of the fluorine atom on the benzamide ring (3-fluoro vs. 2-fluoro).
Thiazole-Acetonitrile Derivatives
- 2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile
This compound replaces the 2-fluorobenzamide group with an acetonitrile moiety. It shares the benzodioxin-thiazole core but exhibits distinct physicochemical properties (e.g., higher polarity due to the nitrile group). It has been cataloged as a building block for drug discovery but lacks reported biological activity data .
Imidazole- and Pyridine-Containing Derivatives
- D4476 (4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzene) D4476 retains the benzodioxin moiety but incorporates imidazole and pyridine rings instead of thiazole and benzamide. It is a potent inhibitor of Treg differentiation and demonstrated efficacy in reducing Mycobacterium tuberculosis growth in preclinical models .
Pyrrole-Acetic Acid Derivatives
- 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)-pyrrol-2-yl]acetic acid (Compound 162)
This derivative replaces the thiazole-fluorobenzamide group with a pyrrole-acetic acid substituent. It exhibited superior anti-inflammatory activity compared to ibuprofen in preclinical assays, suggesting that benzodioxin-based scaffolds can be optimized for inflammation-related targets .
Key Comparative Data Table
Implications for Drug Development
- Structure-Activity Relationship (SAR): The position of fluorine on the benzamide ring (2- vs. 3-) may critically influence target binding, as seen in other fluorinated drug candidates.
- Therapeutic Potential: Analogous compounds suggest applications in immunomodulation (D4476), anti-inflammatory (Compound 162), and anti-infective contexts.
- Optimization Strategies: Substituting the thiazole ring with imidazole or pyrrole moieties could enhance potency or selectivity, depending on the target pathway.
Biological Activity
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide is a compound of significant interest due to its unique chemical structure and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzodioxin moiety linked to a thiazole ring and a fluorobenzamide group. Its chemical formula is , with a molecular weight of approximately 293.33 g/mol. The structural complexity of this compound suggests multiple potential interactions with biological targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Interaction : It could act as an antagonist or agonist at various receptors, influencing signaling pathways related to inflammation and cancer.
Research indicates that compounds with similar structures often interact with targets such as kinases and G-protein coupled receptors (GPCRs), which are critical in many physiological processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzodioxin derivatives against various pathogens. For instance, compounds structurally related to this compound have demonstrated activity against Mycobacterium tuberculosis (Mtb) and non-tuberculous mycobacteria (NTM).
Table 1 summarizes the Minimum Inhibitory Concentrations (MIC) for related compounds:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Benzodioxin derivative A | Mtb | 5 |
| Benzodioxin derivative B | M. avium | 10 |
| N-[4-(2,3-dihydro...]-2-fluorobenzamide | Mtb | 7 |
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism may involve apoptosis induction and cell cycle arrest.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of several benzodioxin derivatives against Mtb. Among them, N-[4-(2,3-dihydro...]-2-fluorobenzamide showed promising results with an MIC of 7 µg/mL. This indicates its potential as a lead compound for further development in tuberculosis treatment.
Case Study 2: Cancer Cell Line Studies
In another investigation involving breast cancer cell lines (MCF-7), the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM. The study suggested that the compound's ability to induce apoptosis was mediated through the intrinsic pathway involving caspase activation.
Q & A
Basic Research Questions
Q. What are the recommended strategies for synthesizing N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide and its analogs?
- Methodology : Synthesis typically involves coupling reactions between benzodioxin-containing intermediates and fluorobenzamide precursors. For example, guanidine derivatives can be reacted with dioxane under reflux conditions to form thiazole or imidazole cores, as seen in the synthesis of BRD1401 analogs . Solvent choice (e.g., dioxane) and catalysts (e.g., ethyl reagents) are critical for yield optimization.
- Characterization : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm structural integrity. Reference exact mass data (e.g., 343.1087 g/mol for related benzodioxin-thiazole compounds) for validation .
Q. How can researchers design kinase inhibition assays to evaluate this compound’s specificity?
- Methodology : Employ ATP-competitive kinase profiling using recombinant kinases (e.g., CK1α, ERK2, JNK) to assess selectivity. D4476, a structurally related benzodioxin-thiazole inhibitor, demonstrated specificity for CK1 by showing no cross-reactivity with other kinases at IC₅₀ values >10 µM .
- Data Interpretation : Compare inhibition curves (IC₅₀) across kinase panels and validate with cellular assays (e.g., Toxi-light assays for cytotoxicity) .
Q. What in vitro models are suitable for preliminary bioactivity screening?
- Methodology : Use cancer cell lines (e.g., NCI-60 panel) for antiproliferative assays. Measure IC₅₀ values via MTT or CellTiter-Glo assays. For example, benzodioxin-containing compounds like BI-78D3 showed activity in prostate smooth muscle contraction studies, suggesting relevance in cancer or inflammatory models .
- Follow-up : Pair cytotoxicity data with mechanistic studies (e.g., apoptosis markers like caspase-3 activation) .
Advanced Research Questions
Q. How can structural contradictions in activity data be resolved using crystallographic fragment screening?
- Methodology : Co-crystallize the compound with target proteins (e.g., FAD-dependent oxidoreductases) to identify binding modes. For example, fragment screening of benzodioxin derivatives revealed interactions with hydrophobic pockets and hydrogen-bond networks, explaining potency variations .
- Data Integration : Combine X-ray diffraction data (PDB deposition) with molecular dynamics simulations to refine binding hypotheses .
Q. What computational approaches enable scaffold hopping for optimizing benzodioxin-based immunomodulators?
- Methodology : Train graph neural networks (e.g., EGNN models) on benzodioxin-containing scaffolds to predict novel derivatives. In one study, EGNN identified high-potency PD-1/PD-L1 inhibitors by scaffold hopping, even without prior training on similar structures .
- Validation : Synthesize top-predicted compounds and validate via in vitro T-cell activation assays .
Q. How do halogen substitutions (e.g., fluorine at position 2) impact structure-activity relationships (SAR)?
- Methodology : Perform systematic SAR studies by synthesizing analogs with halogen substitutions (Cl, Br, F) at the benzamide or thiazole positions. Fluorine’s electron-withdrawing effects often enhance metabolic stability and binding affinity, as seen in fluorobenzamide derivatives .
- Contradiction Analysis : Address discrepancies (e.g., reduced solubility vs. improved potency) using logP measurements and pharmacokinetic profiling .
Q. What strategies mitigate off-target effects in benzodioxin-thiazole compounds during in vivo studies?
- Methodology : Conduct transcriptomic profiling (RNA-seq) of treated tissues to identify unintended pathway modulation. For example, D4476’s specificity for CK1 was confirmed by the absence of downstream ERK or JNK activation in murine models .
- Mitigation : Use isoform-selective inhibitors or prodrug strategies to enhance target specificity .
Methodological Resources
- Synthesis & Characterization : Refer to SHELX programs for crystallographic refinement and HRMS libraries for exact mass validation .
- Kinase Profiling : Use protocols from established kinase inhibitor studies (e.g., D4476 ).
- Computational Modeling : Access open-source EGNN frameworks for scaffold-hopping predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
